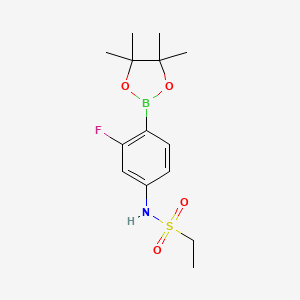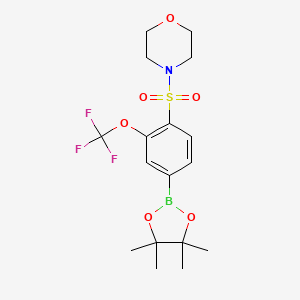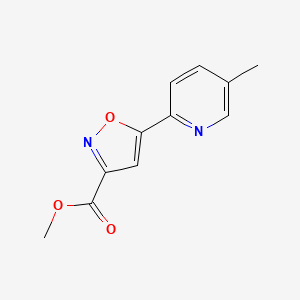
Methyl 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708693 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure, which contributes to its reactivity and functionality in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708693 involves several steps, starting from basic organic compounds. One common method includes the coupling of 1,4-diiodo-2,5-dibromobenzene with [(3-cyanopropyl)di-isopropylsilyl]acetylene. This intermediate is then connected using a dialkyne-type linker, functionalized with methoxynaphthalene units, and trimerized using 1,4-dibromobenzene linkers. The final aromatization step gives the desired compound .
Industrial Production Methods
Industrial production of MFCD32708693 typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and specific catalysts to drive the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32708693 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can substitute hydrogen atoms in the compound, forming halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfilimine products, while reduction can yield simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
MFCD32708693 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Its unique properties make it useful in studying biological pathways and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Wirkmechanismus
The mechanism of action of MFCD32708693 involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist, depending on the context, and modulate various biochemical processes. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic pathways .
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
methyl 5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-4-8(12-6-7)10-5-9(13-16-10)11(14)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
SISHLSINOYQFIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CC(=NO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


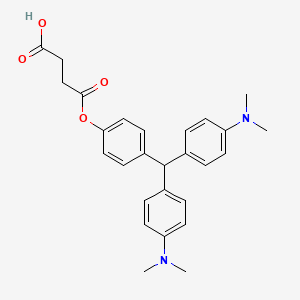
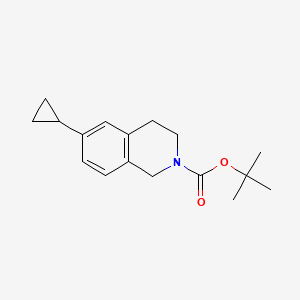
![1-[3-(Boc-amino)-1-pyrrolyl]ethanone](/img/structure/B15338629.png)
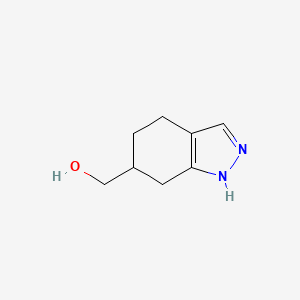
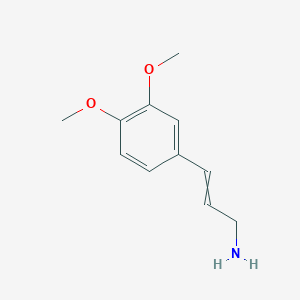
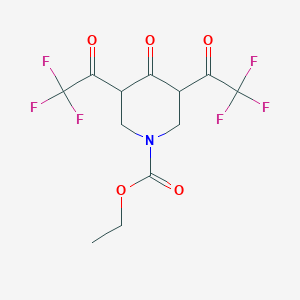
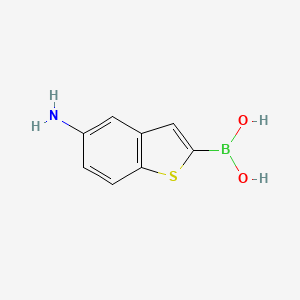

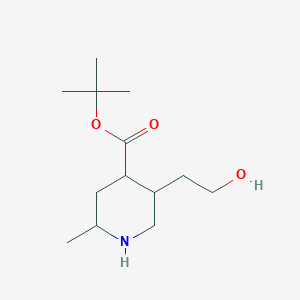
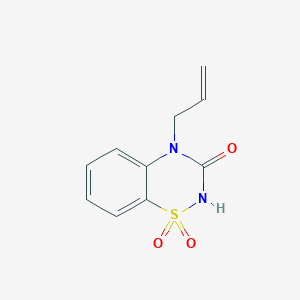
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B15338683.png)
